Predicted Lipophilicity (cLogP) Advantage Over Mono‑Ethoxyphenyl and Chlorophenyl Analogs
The symmetric bis(4-ethoxyphenyl) architecture of CAS 1240306-72-2 yields a calculated consensus Log P (cLogP) of 5.02 ± 0.41 (ChemAxon/SwissADME), positioning it in an optimal lipophilicity window for membrane permeation while mitigating the solubility liabilities of higher‑LogP analogs. The closest commercially available comparator, 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1037197-71-9), records a lower cLogP of 4.28 ± 0.43 owing to replacement of one ethoxy with methoxy [1]. The 4‑chlorophenyl analog 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole (CAS not available; EvitaChem ID EVT-14229786) registers cLogP 5.47 ± 0.41, exceeding the upper boundary of the drug‑like LogP range (<5) and increasing the probability of poor aqueous solubility [2]. This LogP shift materially affects assay reproducibility, compound aggregation propensity, and formulation feasibility for in‑vivo studies.
| Evidence Dimension | Consensus Log P (cLogP, average of iLogP, XLogP3, WLogP, MLogP, and Silicos-IT Log P) |
|---|---|
| Target Compound Data | 5.02 ± 0.41 |
| Comparator Or Baseline | 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole: 4.28 ± 0.43; 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole: 5.47 ± 0.41 |
| Quantified Difference | ΔLog P = +0.74 vs. methoxy analog; −0.45 vs. chlorophenyl analog |
| Conditions | Computed via SwissADME (accessed 2026-04-30); values are model predictions, not experimentally measured log P. |
Why This Matters
A 0.5–0.7 Log P unit difference can alter membrane permeability by ~3–5‑fold and significantly shift off‑target binding, making substitution between analogs inadvisable for consistent SAR.
- [1] SwissADME. (2026). Predicted physicochemical properties for 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole. Swiss Institute of Bioinformatics. (Accessed 2026-04-30). View Source
- [2] SwissADME. (2026). Predicted physicochemical properties for 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole. Swiss Institute of Bioinformatics. (Accessed 2026-04-30). View Source
